
4-Methoxyoxolane-3-sulfonamide, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyoxolane-3-sulfonamide, cis is a chemical compound with the molecular formula C5H11NO4S and a molecular weight of 181.21 g/mol It is known for its unique structural properties, which include a methoxy group attached to an oxolane ring and a sulfonamide group
Preparation Methods
The synthesis of 4-Methoxyoxolane-3-sulfonamide, cis typically involves the reaction of oxolane derivatives with sulfonamide precursors under controlled conditions. One common method includes the use of tetrahydrofuran (THF) as a solvent and triethylamine (TEA) as a base. The reaction is carried out at low temperatures to ensure the formation of the desired cis isomer . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Methoxyoxolane-3-sulfonamide, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include DABCO for C-H functionalization and titanium isopropoxide for selective synthesis
Major Products: The reactions yield various derivatives, including α,β-unsaturated imines and substituted δ-lactones
Scientific Research Applications
4-Methoxyoxolane-3-sulfonamide, cis has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methoxyoxolane-3-sulfonamide, cis involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
4-Methoxyoxolane-3-sulfonamide, cis can be compared with other sulfonamide derivatives such as:
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with anti-malarial drugs for treating toxoplasmosis
4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide: Known for its use in pharmaceutical formulations. The uniqueness of this compound lies in its specific structural configuration and the presence of the methoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H11NO4S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
4-methoxyoxolane-3-sulfonamide |
InChI |
InChI=1S/C5H11NO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3,(H2,6,7,8) |
InChI Key |
QCMQAYGICSHMJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCC1S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis](/img/structure/B12310309.png)
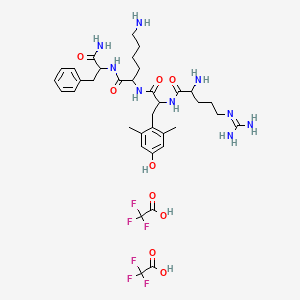
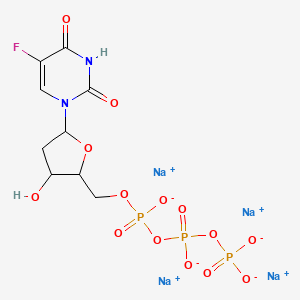
![3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B12310326.png)
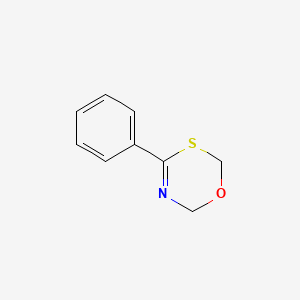

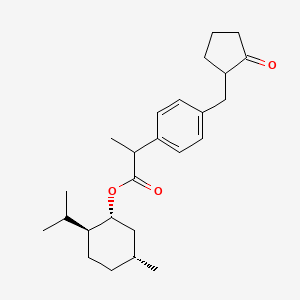
![Methyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B12310344.png)
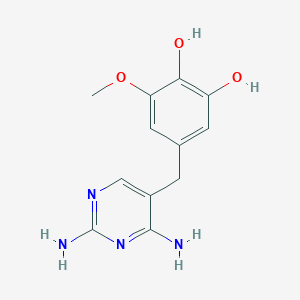
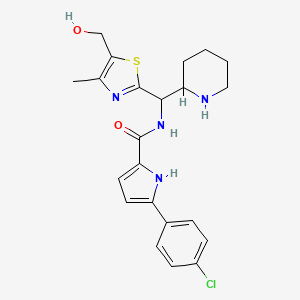
![[(2R)-1-(1,3-dioxoisoindol-2-yl)-3-[N-[(2R)-3-(1,3-dioxoisoindol-2-yl)-2-(imidazole-1-carbonyloxy)propyl]-4-(3-oxomorpholin-4-yl)anilino]propan-2-yl] imidazole-1-carboxylate](/img/structure/B12310350.png)
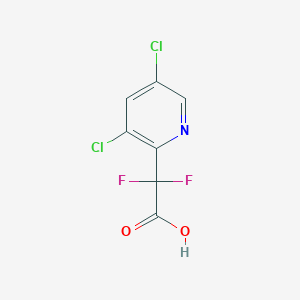

![rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride](/img/structure/B12310386.png)
